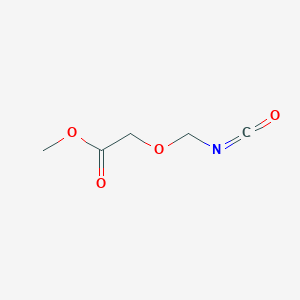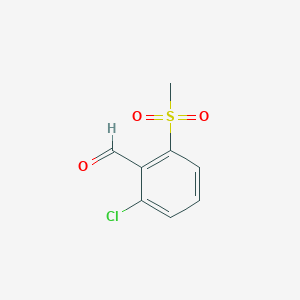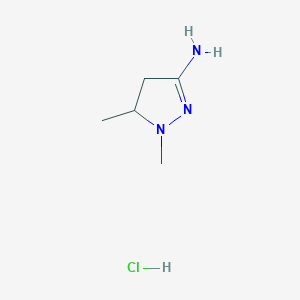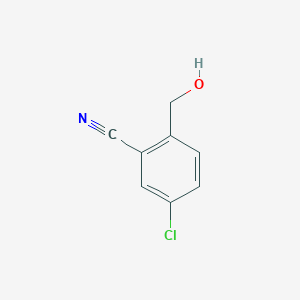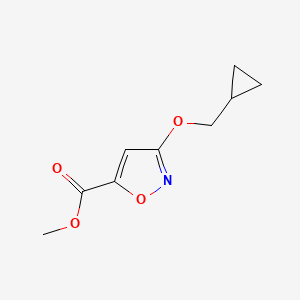
(Allyloxycarbonylbenzylamino)-acetic acid
概要
説明
(Allyloxycarbonylbenzylamino)-acetic acid is an organic compound that features a unique combination of functional groups, including an allyloxycarbonyl group, a benzylamino group, and an acetic acid moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Allyloxycarbonylbenzylamino)-acetic acid typically involves the protection of amino acids using allyloxycarbonyl (Alloc) groups. One common method includes the reaction of benzylamine with allyl chloroformate to form the allyloxycarbonylbenzylamine intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(Allyloxycarbonylbenzylamino)-acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the allyloxycarbonyl or benzylamino groups, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
(Allyloxycarbonylbenzylamino)-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Allyloxycarbonylbenzylamino)-acetic acid involves its interaction with various molecular targets and pathways. The allyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The benzylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
(Benzyloxycarbonylbenzylamino)-acetic acid: Similar structure but with a benzyloxycarbonyl group instead of an allyloxycarbonyl group.
(Methoxycarbonylbenzylamino)-acetic acid: Contains a methoxycarbonyl group instead of an allyloxycarbonyl group.
(Ethoxycarbonylbenzylamino)-acetic acid: Features an ethoxycarbonyl group in place of the allyloxycarbonyl group.
Uniqueness
(Allyloxycarbonylbenzylamino)-acetic acid is unique due to the presence of the allyloxycarbonyl group, which provides distinct reactivity and protection properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where selective protection and deprotection are required.
特性
IUPAC Name |
2-[benzyl(prop-2-enoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-8-18-13(17)14(10-12(15)16)9-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXQEQWIKPDGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1459183.png)
![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)

![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)

